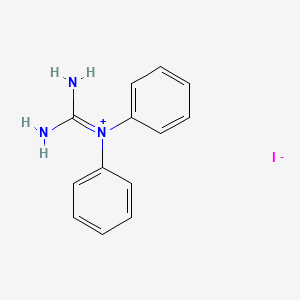

Diphenylguanidinium iodide

Description

Properties

IUPAC Name |

diaminomethylidene(diphenyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thiocarbanilide undergoes desulfurization in the presence of litharge, which acts as a sulfur scavenger, forming carbodiphenylimide intermediates. Ammonium nitrate stabilizes the reaction by minimizing the volatility of ammonia, thereby reducing polymerization of intermediates. The reaction proceeds at 65–75°C in ethanol (specific gravity: 0.85–0.90), yielding diphenylguanidine nitrate. Subsequent treatment with aqueous sodium hydroxide precipitates the free base, which is then reacted with hydroiodic acid to form diphenylguanidinium iodide.

Key Data:

Purification and Challenges

Purification via recrystallization in hot toluol (50% solubility at 105°C vs. 2% at 25°C) removes carbodiphenylimide byproducts. However, this method requires stringent temperature control to prevent isomerization of intermediates, which are unreactive toward ammonia.

Direct Synthesis via Ammonium Iodide and Trisubstituted Guanidines

A modern approach, reported in Hydrogen Bonding Motifs of N,N',N''-Trisubstituted Guanidinium Salts, involves the reaction of N,N',N''-triisopropylguanidine (TPG) with ammonium iodide in aqueous media. While this method primarily targets (TPGHNH₃)I, the principles extend to this compound synthesis by substituting TPG with diphenylguanidine.

Hydrogen-Bonding and Crystallography

The reaction of guanidines with NH₄I generates a three-dimensional hydrogen-bonded network, with iodide anions acting as three-coordinate acceptors. For this compound, this results in a solid-state structure where N–H···I interactions dominate, as confirmed by X-ray diffraction.

Key Data:

Optimization Insights

-

Solvent Choice: Water enhances ionic dissociation but risks hydrolysis; ethanol-water mixtures (3:1 v/v) balance reactivity and stability.

-

Stoichiometry: A 1:1 molar ratio of guanidine to NH₄I prevents di- or triiodide formation.

Thiourea-Amine Coupling with Sodium Iodide

A scalable one-pot synthesis, adapted from RSC procedures, couples 1,3-diphenylthiourea with amines in the presence of sodium iodide and N,N-diisopropylethylamine (DIPEA). This method directly forms this compound without isolating intermediates.

General Procedure

-

Reagents: 1,3-Diphenylthiourea (0.5 mmol), cyclohexylamine (1.5 mmol), NaI (0.5 mmol), DIPEA (0.5 mmol).

-

Conditions: Ethanol-water (1:1 v/v, 5 mL total), 80°C, 12 hours.

-

Workup: Filtration, washing with cold ethanol, recrystallization in toluene.

Yield Comparison:

Mechanistic Role of Sodium Iodide

NaI facilitates the nucleophilic displacement of sulfur from thiourea, accelerating guanidinium formation. DIPEA neutralizes HI generated in situ, shifting the equilibrium toward the product.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Method 1 (Patent): High purity (>90%) but low yield (60%) due to byproduct formation; suitable for small-scale lab synthesis.

-

Method 2 (Academic): Excellent crystallographic control but requires anhydrous conditions; ideal for materials science applications.

-

Method 3 (RSC): High yields (up to 97%) and scalability; preferred for industrial production.

Chemical Reactions Analysis

Types of Reactions: Diphenylguanidinium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding guanidine oxides.

Reduction: It can be reduced to form diphenylguanidine.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under appropriate conditions.

Major Products:

Oxidation: Guanidine oxides.

Reduction: Diphenylguanidine.

Substitution: Various substituted guanidinium compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of diphenylguanidine derivatives, including DPGI, in anticancer applications. Research indicates that guanidine derivatives can inhibit key proteins involved in cancer cell proliferation. For instance, a study demonstrated that certain guanidine compounds exhibited cytotoxic effects on human leukemia cells, with IC50 values indicating their potency as anticancer agents .

Table 1: Cytotoxicity of Diphenylguanidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPGI | U-937 | 5.4 |

| DPGI | HL-60 | 10.8 |

| DPGI | SK-MEL-1 | 13.8 |

This table summarizes the cytotoxicity findings from various studies, illustrating the effectiveness of diphenylguanidine derivatives against different cancer cell lines.

1.2 Mechanism of Action

The mechanism by which diphenylguanidine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, specific derivatives have been shown to increase the percentage of apoptotic cells significantly, confirming their role as apoptosis inducers in cancer treatment .

Materials Science

2.1 Rubber Vulcanization

Diphenylguanidine is widely recognized as an effective accelerator in the vulcanization process of rubber. Its ability to enhance the cross-linking of rubber polymers improves the material's elasticity and durability, making it essential in the rubber industry . The compound's effectiveness is attributed to its ability to facilitate sulfur cross-linking during vulcanization.

Environmental Chemistry

3.1 Degradation Studies

Research has also focused on the environmental impact and degradation pathways of diphenylguanidine compounds. Studies indicate that diphenylguanidine can undergo oxidation processes when exposed to certain environmental conditions, leading to various degradation products . Understanding these pathways is crucial for assessing the environmental fate of diphenylguanidine and its derivatives.

Table 2: Degradation Products of Diphenylguanidine

| Product | Identification Method |

|---|---|

| Product A | Chromatography |

| Product B | Mass Spectrometry |

| Product C | NMR Spectroscopy |

This table lists some identified degradation products resulting from the oxidation of diphenylguanidine, showcasing the complexity of its environmental interactions.

Case Studies

4.1 Toxicological Studies

Toxicity studies have been conducted to evaluate the safety profile of diphenylguanidine. In animal studies, no significant gross lesions were observed at various dosage levels, although some effects on body weight and organ weights were noted at higher concentrations . These findings are essential for understanding the compound's safety in industrial applications.

4.2 Synthesis and Applications

The synthesis of diphenylguanidine involves several methods that can influence its properties and applications . The ability to produce high-purity diphenylguanidine is crucial for its effectiveness as a vulcanization accelerator and in medicinal applications.

Mechanism of Action

The mechanism of action of diphenylguanidinium iodide involves its strong basicity and ability to form stable complexes with various molecules. It can interact with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, it can bind to proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Q & A

Q. How do solvent polarity and crystallization kinetics affect polymorphism in this compound?

- Answer : High-polarity solvents (e.g., ethanol) favor kinetic control, producing metastable polymorphs with smaller unit cells (e.g., orthorhombic vs. tetragonal phases). In situ Raman monitoring during crystallization can track phase evolution, while DFT-MD simulations predict solvent-solute interaction energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.